1-(2,3-Dichlorphenyl)piperazine

Dopamine D3 receptor Arylpiperazine SAR Radioligand binding

Select this specific 2,3-dichloro isomer, not a generic arylpiperazine, for validated research. It offers >4x higher dopamine D3 receptor affinity vs 2-methoxy analogs and serves as both an intermediate for aripiprazole/cariprazine and a probe for DHCR7 inhibition. Ideal for medicinal chemistry and sterol metabolism studies.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 41202-77-1
Cat. No. B491241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorphenyl)piperazine
CAS41202-77-1
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2
InChIKeyUDQMXYJSNNCRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1): Baseline Identity and Scientific Context for Procurement Decisions


1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP, CAS 41202-77-1) is a phenylpiperazine derivative characterized by a 2,3-dichloro substitution on the phenyl ring [1]. This compound serves a dual role: it is both a key synthetic precursor for atypical antipsychotics such as aripiprazole and cariprazine, and a known human metabolite of these drugs [1][2]. Beyond its intermediate status, 2,3-DCPP exhibits intrinsic biological activity as a partial agonist at dopamine D2 and D3 receptors and as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in cholesterol biosynthesis [3]. This unique combination of synthetic utility and inherent pharmacologic activity distinguishes it from simpler arylpiperazine analogs and underpins its specific applications in medicinal chemistry and neuroscience research.

Why In-Class Arylpiperazine Substitution Fails: The Quantifiable Differentiation of 1-(2,3-Dichlorophenyl)piperazine


Within the arylpiperazine class, seemingly minor modifications to the phenyl ring substitution pattern yield profound, quantifiable shifts in receptor binding profiles and biological activity [1]. The 2,3-dichloro arrangement in 1-(2,3-Dichlorophenyl)piperazine is not interchangeable with its 2-methoxy or 3-chloro analogs. Direct comparative data reveal that this specific substitution pattern imparts a >4-fold increase in dopamine D3 receptor binding affinity relative to a 2-methoxyphenyl analog and confers a distinct DHCR7 inhibitory activity not shared by all class members [2][3]. Procurement based solely on the generic 'arylpiperazine' scaffold, without verification of the exact 2,3-dichloro substitution, introduces unacceptable variability in experimental outcomes. The quantitative evidence presented below provides the rigorous basis for selecting this specific compound over its closest structural analogs.

1-(2,3-Dichlorophenyl)piperazine: Direct Comparator-Based Evidence for Scientific and Procurement Decisions


D3 Receptor Affinity Advantage Over 2-Methoxyphenyl Analog in Radioligand Binding Assay

In a structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the compound bearing a 1-(2,3-dichlorophenyl)piperazine moiety exhibited a markedly higher binding affinity for the human dopamine D3 receptor compared to its direct 2-methoxyphenyl counterpart [1].

Dopamine D3 receptor Arylpiperazine SAR Radioligand binding

Intrinsic D3 Receptor Affinity of the Base Pharmacophore

The unsubstituted 1-(2,3-dichlorophenyl)piperazine base compound itself displays moderate affinity for the human dopamine D3 receptor, a value that serves as a critical baseline for understanding the contributions of extended substituents in more complex analogs [1].

Dopamine D3 receptor Partial agonist Binding affinity

DHCR7 Inhibitory Potency Comparable to the Teratogenic Benchmark AY9944

Studies have established that 2,3-DCPP potently inhibits 7-dehydrocholesterol reductase (DHCR7), the final enzyme in cholesterol biosynthesis. This inhibitory activity occurs at concentrations comparable to those required for AY9944, a well-characterized, potent DHCR7 inhibitor and teratogen [1].

DHCR7 inhibition Cholesterol biosynthesis Sterol metabolism

Scalable Synthesis Process Yields High-Purity Material for Consistent Research Outcomes

A patented one-pot synthesis method for 1-(2,3-dichlorophenyl)piperazine demonstrates the ability to consistently achieve high-purity material suitable for demanding research applications [1]. The process yields product with HPLC purity exceeding 99.5%, a level of purity essential for minimizing batch-to-batch variability in biological assays and ensuring reliable structure-activity relationship (SAR) studies.

Process chemistry Pharmaceutical intermediate High-purity synthesis

Optimized Application Scenarios for 1-(2,3-Dichlorophenyl)piperazine Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies for D3-Selective Ligands

1-(2,3-Dichlorophenyl)piperazine is the optimal choice as a core scaffold for developing novel, high-affinity dopamine D3 receptor ligands. The data confirm its superior D3 binding affinity relative to 2-methoxyphenyl analogs [1]. Researchers can use this compound as a starting point for further chemical elaboration (e.g., varying the linker and terminal aryl amide) to achieve the sub-nanomolar affinities and high D3-selectivity required for advanced molecular probes or PET tracer candidates [1].

Cholesterol Biosynthesis Pathway Investigation and DHCR7 Inhibition Studies

This compound is uniquely suited for research focused on cholesterol biosynthesis and the specific inhibition of DHCR7. Its potency in inhibiting DHCR7, established to be comparable to the benchmark inhibitor AY9944, makes it a valuable tool for creating cellular models of impaired sterol metabolism [2]. This application is particularly relevant for studying the off-target metabolic effects of antipsychotic drugs like aripiprazole and cariprazine, which share the 2,3-DCPP moiety [2].

Synthesis and Impurity Profiling of Atypical Antipsychotics

As both a key synthetic precursor and a known human metabolite of aripiprazole and cariprazine, 1-(2,3-Dichlorophenyl)piperazine is an essential reference standard for pharmaceutical analysis [3]. It is specifically employed as Aripiprazole EP Impurity B . The availability of high-purity material, as demonstrated by patented synthetic methods, is critical for accurate quantification in drug substance and drug product release testing, as well as in pharmacokinetic and metabolite identification studies [4].

Chemical Library Synthesis and Diversity-Oriented Medicinal Chemistry

The 1-(2,3-dichlorophenyl)piperazine moiety serves as a versatile building block for generating diverse chemical libraries . Its unique substitution pattern imparts a distinct physicochemical profile and biological activity fingerprint compared to other arylpiperazines. Procuring this specific compound in high purity ensures the integrity of library synthesis, enabling the exploration of novel chemical space around a proven, bioactive pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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